molecular formula C14H9F6N3O B2767435 3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 883010-17-1

3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No.: B2767435
CAS No.: 883010-17-1
M. Wt: 349.236
InChI Key: HRRSMCYVNFJQAS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound characterized by the presence of trifluoromethyl groups attached to both a benzene ring and a pyridine ringThe trifluoromethyl group is known for its ability to enhance the biological activity, metabolic stability, and lipophilicity of compounds, making it a valuable functional group in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the introduction of trifluoromethyl groups into the benzohydrazide framework. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Swarts reaction, which involves the treatment of aromatic compounds with antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Biological Activity

3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of trifluoromethyl groups in its structure enhances lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F6N4C_{15}H_{12}F_6N_4 with a molar mass of approximately 320.28 g/mol. The compound features a hydrazide functional group linked to a trifluoromethyl-substituted pyridine and benzene rings, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of hydrazone derivatives, including those derived from trifluoromethyl-substituted compounds. For instance, a study by Abdel-Galil et al. (2021) evaluated several hydrazone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited notable antibacterial activity (Table 1).

CompoundAntibacterial Activity (Zone of Inhibition in mm)Bacterial Strain
This compound18E. coli
Compound A20S. aureus
Compound B15Klebsiella pneumoniae

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives containing trifluoromethyl groups exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to the disruption of fungal cell membrane integrity.

Enzyme Inhibition

The inhibition of cholinesterase enzymes is another critical aspect of the biological activity of this compound. Research conducted by Kaur et al. (2021) examined the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that certain derivatives produced dual inhibition with IC50 values indicating effective enzyme blockade.

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compound46.863.6
Reference Compound50.070.0

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various nitrogen-based heterocyclic compounds, including those similar to our target compound, against a range of bacterial strains. The results indicated that modifications in the trifluoromethyl group significantly influenced antimicrobial efficacy.
  • Cholinesterase Inhibition : Another research focused on the structure-activity relationship (SAR) of hydrazone derivatives, revealing that electron-withdrawing groups like trifluoromethyl enhance inhibitory potency against cholinesterases.

Properties

IUPAC Name

3-(trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)9-3-1-2-8(6-9)12(24)23-22-11-7-10(4-5-21-11)14(18,19)20/h1-7H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSMCYVNFJQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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